Ethyl 4-((4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
This compound features a piperazine core linked to a sulfonyl group, which is further connected to a phenyl carbamoyl moiety substituted with a 4,5,6,7-tetrahydrobenzo[d]thiazole ring. Its structural complexity suggests applications in targeting enzymes or receptors, such as kinases or GPCRs, where heterocyclic systems are critical pharmacophores.
Properties
IUPAC Name |
ethyl 4-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S2/c1-2-30-21(27)24-11-13-25(14-12-24)32(28,29)16-9-7-15(8-10-16)19(26)23-20-22-17-5-3-4-6-18(17)31-20/h7-10H,2-6,11-14H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJRTEDQCJFCRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner, which leads to its deactivation.
Mode of Action
The compound interacts with CK2 and GSK3β, inhibiting their activity. This inhibition prevents the phosphorylation and subsequent deactivation of PTEN. As a result, PTEN remains active, exerting its tumor suppressor effects.
Biochemical Pathways
The compound affects the PTEN pathway. Under normal conditions, CK2 and GSK3β phosphorylate PTEN, leading to its deactivation. The compound’s inhibitory action on these kinases prevents pten phosphorylation, allowing it to remain active. Active PTEN can then exert its tumor suppressor effects, which include inhibiting cell proliferation and promoting apoptosis.
Pharmacokinetics
Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The primary result of the compound’s action is the prevention of PTEN deactivation. This leads to an increase in active PTEN, which can inhibit cell proliferation and promote apoptosis. Therefore, the compound may have potential antitumor effects.
Biological Activity
Ethyl 4-((4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound features a piperazine core substituted with a sulfonyl group and a thiazole moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 610.76 g/mol .
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors through methods such as nucleophilic substitution and coupling reactions. The detailed synthetic route has been outlined in various studies, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .
Antitumor Activity
Research has indicated that derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazole exhibit significant antitumor properties. In vitro studies have demonstrated that these compounds can inhibit the activity of key enzymes involved in tumor growth, such as C-Met tyrosine kinase and Pim-1 kinase .
Table 1: Summary of Antitumor Activity
Antimicrobial Activity
In addition to antitumor effects, this compound has shown promising antimicrobial activity. Studies have reported its efficacy against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic pathways critical for microbial survival .
Table 2: Summary of Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Study Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes such as C-Met and Pim-1.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells at the G0/G1 phase.
- Apoptosis Induction : Evidence suggests that this compound can trigger apoptotic pathways in tumor cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : In vitro studies using human cancer cell lines demonstrated a dose-dependent reduction in cell viability upon treatment with this compound.
- Animal Models : Preclinical trials in mouse models bearing human tumors showed significant tumor regression following administration of the compound.
Comparison with Similar Compounds
Structural Variations and Key Functional Groups
The compound is compared to structurally related analogs based on heterocyclic cores, substituents, and functional groups.
Physicochemical and Pharmacological Properties
- Target Compound : The partially saturated tetrahydrobenzo[d]thiazole ring may improve membrane permeability compared to fully aromatic systems, while the sulfonyl group enhances hydrogen-bonding capacity. The ethyl carboxylate likely increases aqueous solubility (logP inferred to be moderate) .
- However, steric hindrance could limit target binding.
- Trifluoromethylphenyl Piperazine (MK41, ) : The trifluoromethyl group increases metabolic stability and lipophilicity, favoring blood-brain barrier penetration. The ketone group may introduce reactivity or metabolic liabilities.
- Thiadiazole-Pyridine Piperazine () : The electron-deficient thiadiazole ring could enhance π-stacking interactions in enzymatic pockets, while the pyridine moiety may improve solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
